molecular formula C7H7N3O3 B1602875 2-Methyl-5-nitronicotinamide CAS No. 27715-68-0

2-Methyl-5-nitronicotinamide

Cat. No. B1602875
CAS RN: 27715-68-0
M. Wt: 181.15 g/mol
InChI Key: UKZVQIOQFZXJPF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronicotinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 . It is also known by its IUPAC name, 2-methyl-5-nitropyridine-3-carboxamide .

Scientific Research Applications

Anticoccidial Activity

2-Methyl-5-nitronicotinamide has shown significant promise as an anticoccidial agent. In a study by Morisawa, Kataoka, Kitano, and Matsuzawa (1977), 2-methyl-5-nitronicotinamide demonstrated notable anticoccidial activity against Eimeria tenella, a common pathogen in poultry. This compound was synthesized through various chemical processes and tested for its biological activity, showing potential as a treatment for coccidiosis in poultry farming (Morisawa, Kataoka, Kitano, & Matsuzawa, 1977).

Synthesis of Substituted Nitronicotinamides

In another study, Sagitullina, Garkushenko, Glizdinskaya, Poendaev, Eremeeva, and Sagitullin (2010) focused on the synthesis of various nitronicotinamide derivatives, including 2-methyl-5-nitronicotinamide. These compounds were synthesized using different cyclocondensation techniques, indicating a broad range of possible applications in medicinal chemistry and drug development (Sagitullina et al., 2010).

Mechanistic Studies of Nitropyridinecarboxamides

Further exploration of nitropyridinecarboxamides, which are related to 2-methyl-5-nitronicotinamide, was conducted by Morisawa, Kataoka, and Kitano (1977). This study aimed to understand the structure-activity relationships of these compounds, including their potential as anticoccidial agents. The research provided valuable insights into the synthetic pathways and biological activities of these compounds (Morisawa, Kataoka, & Kitano, 1977).

properties

IUPAC Name

2-methyl-5-nitropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-4-6(7(8)11)2-5(3-9-4)10(12)13/h2-3H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZVQIOQFZXJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613204
Record name 2-Methyl-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitronicotinamide

CAS RN

27715-68-0
Record name 2-Methyl-5-nitropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Morisawa, M Kataoka, N Kitano… - Journal of Medicinal …, 1977 - ACS Publications
… of 5-nitronicotinamide (4) and 2-methyl-5-nitronicotinamide (16), modified at the amide side … -, iV-benzyl-, or iV-phenyl-2-methyl5 - nitronicotinamide s involved the reaction of the acid 26 …
Number of citations: 20 pubs.acs.org
GP Sagitullina, AK Garkushenko… - Chemistry of …, 2010 - Springer
Previously unreported nitriles of 5-nitronicotinic acid were synthesized by various types of cyclocondensation using nitrocarbonyl compounds and their derivatives. The partial hydrolysis …
Number of citations: 1 link.springer.com

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